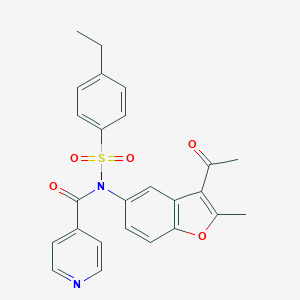
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Molecular Formula
- C : 24
- H : 24
- N : 2
- O : 4
- S : 1
Molecular Weight
- Approximately 420.52 g/mol
Structural Features
The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the isonicotinoyl group suggests potential interactions with nicotinic receptors or involvement in pathways related to neuroprotection and anti-tuberculosis activity.
Research indicates that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase, which plays a role in various physiological processes, including respiration and acid-base balance.
- Modulation of Receptor Activity : The isonicotinoyl component may influence nicotinic acetylcholine receptors, potentially affecting neurotransmission and neuroprotection.
- Antioxidant Properties : The benzofuran structure is associated with antioxidant activity, which can mitigate oxidative stress in cells.
Therapeutic Potential
Initial studies suggest that this compound may have applications in treating conditions such as:
- Cancer : By inducing apoptosis in cancer cells through various signaling pathways.
- Neurological Disorders : Potential neuroprotective effects could be beneficial in diseases such as Alzheimer's or Parkinson's.
- Infectious Diseases : The structure may exhibit antimicrobial properties, particularly against tuberculosis.
In Vitro Studies
A study conducted on similar compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that the benzofuran moiety might enhance the efficacy of the drug through increased cellular uptake and interaction with DNA.
In Vivo Studies
Animal models have shown promising results regarding the compound's ability to reduce tumor size and improve survival rates in mice bearing xenografts of human tumors.
Clinical Implications
While clinical trials are yet to be published specifically for this compound, similar derivatives have shown effectiveness in Phase I trials for cancer treatment, suggesting a pathway for future research.
特性
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-4-18-5-8-21(9-6-18)33(30,31)27(25(29)19-11-13-26-14-12-19)20-7-10-23-22(15-20)24(16(2)28)17(3)32-23/h5-15H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSAWRQCQWZHEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














